molecular formula C15H32N2+2 B087235 Pentolinium CAS No. 144-44-5

Pentolinium

Cat. No.: B087235
CAS No.: 144-44-5
M. Wt: 240.43 g/mol
InChI Key: XSBSKEQEUFOSDD-UHFFFAOYSA-N
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Chemical Reactions Analysis

Pentolinium undergoes several types of chemical reactions, including:

Scientific Research Applications

Pentolinium has several scientific research applications, including:

    Chemistry: Used as a model compound to study ganglionic blocking agents and their interactions with nicotinic acetylcholine receptors.

    Biology: Employed in research to understand the mechanisms of neurotransmitter release and receptor binding.

    Medicine: Investigated for its potential use in treating hypertension and other cardiovascular conditions.

    Industry: Utilized in the development of new antihypertensive drugs and other therapeutic agents

Mechanism of Action

Pentolinium exerts its effects by binding to the nicotinic acetylcholine receptor at ganglionic sites. This receptor/channel is permeable to a range of divalent cations, including calcium. The influx of calcium may activate a potassium current, which hyperpolarizes the cell membrane. Blockage of the receptor leads to smooth muscle relaxation and vasodilation . The molecular targets involved include the neuronal acetylcholine receptor subunits alpha-3, beta-4, and alpha-10 .

Comparison with Similar Compounds

Pentolinium is compared with other ganglionic blocking agents such as hexamethonium, azamethonium, and tetraethylammonium. These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and duration of action . For example, this compound has a more prolonged ganglionic blockade and less severe untoward effects compared to hexamethonium . Other similar compounds include:

This compound’s uniqueness lies in its specific binding affinity and prolonged duration of action, making it a valuable compound in both research and clinical settings.

Properties

Key on ui mechanism of action

Pentolinium binds to the nicotinic (ganglion) acetylcholine receptor. This receptor/channel is permeable to a range of divalent cations including calcium, the influx of which may activate a potassium current which hyperpolarizes the cell membrane. Blockage of the receptor leads to smooth muscle relaxation and vasodilaton.

CAS No.

144-44-5

Molecular Formula

C15H32N2+2

Molecular Weight

240.43 g/mol

IUPAC Name

1-methyl-1-[5-(1-methylpyrrolidin-1-ium-1-yl)pentyl]pyrrolidin-1-ium

InChI

InChI=1S/C15H32N2/c1-16(12-6-7-13-16)10-4-3-5-11-17(2)14-8-9-15-17/h3-15H2,1-2H3/q+2

InChI Key

XSBSKEQEUFOSDD-UHFFFAOYSA-N

SMILES

C[N+]1(CCCC1)CCCCC[N+]2(CCCC2)C

Canonical SMILES

C[N+]1(CCCC1)CCCCC[N+]2(CCCC2)C

melting_point

213 °C (tartrate salt)

Key on ui other cas no.

144-44-5
52-62-0

physical_description

Solid

solubility

1.16e-05 g/L

Synonyms

Pentolinium
Pentolinium Tartrate
Pentolonium Tartrate
Tartrate, Pentolinium
Tartrate, Pentolonium

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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